Cas no 2137709-09-0 (Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate)
![Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate structure](https://www.kuujia.com/scimg/cas/2137709-09-0x500.png)
Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate Chemical and Physical Properties
Names and Identifiers
-
- 2137709-09-0
- ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate
- EN300-788881
- Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate
-
- Inchi: 1S/C9H17F2NO2/c1-5-14-8(13)9(10,11)6-12(4)7(2)3/h7H,5-6H2,1-4H3
- InChI Key: GEJXJNAGIACEAM-UHFFFAOYSA-N
- SMILES: FC(C(=O)OCC)(CN(C)C(C)C)F
Computed Properties
- Exact Mass: 209.12273511g/mol
- Monoisotopic Mass: 209.12273511g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 2
Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-788881-5.0g |
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate |
2137709-09-0 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
Enamine | EN300-788881-0.1g |
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate |
2137709-09-0 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
Enamine | EN300-788881-10.0g |
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate |
2137709-09-0 | 95% | 10.0g |
$3622.0 | 2024-05-22 | |
Enamine | EN300-788881-2.5g |
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate |
2137709-09-0 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
Enamine | EN300-788881-0.25g |
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate |
2137709-09-0 | 95% | 0.25g |
$774.0 | 2024-05-22 | |
Enamine | EN300-788881-0.5g |
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate |
2137709-09-0 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
Enamine | EN300-788881-1.0g |
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate |
2137709-09-0 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
Enamine | EN300-788881-0.05g |
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate |
2137709-09-0 | 95% | 0.05g |
$707.0 | 2024-05-22 |
Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate Related Literature
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
Additional information on Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate
Research Brief on Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate (CAS: 2137709-09-0)
Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate (CAS: 2137709-09-0) is a fluorinated amino acid derivative that has garnered significant attention in recent chemical and pharmaceutical research. This compound, characterized by its unique difluoro and tertiary amine functional groups, has shown promise in various applications, including medicinal chemistry and agrochemical development. Recent studies have focused on its synthesis, reactivity, and potential biological activities, making it a compound of interest for drug discovery and development.
The synthesis of Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate typically involves multi-step organic reactions, including fluorination and esterification processes. A 2023 study published in the Journal of Fluorine Chemistry detailed an optimized synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study highlighted the compound's stability under various conditions, which is critical for its potential industrial applications.
In medicinal chemistry, this compound has been investigated as a precursor for the development of novel protease inhibitors. Its difluoro moiety is particularly noteworthy, as it can enhance binding affinity and metabolic stability in drug candidates. A recent preprint on bioRxiv (2024) explored its incorporation into small-molecule inhibitors targeting viral proteases, demonstrating moderate inhibitory activity in vitro. Further optimization of the scaffold is ongoing to improve potency and selectivity.
Beyond pharmaceuticals, Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate has also been studied in agrochemical research. Its structural features make it a candidate for developing new herbicides and pesticides. A 2023 patent application (WO202318765A1) disclosed its use as an intermediate in synthesizing herbicidal compounds with improved environmental profiles. The patent emphasizes the compound's role in reducing toxicity while maintaining efficacy, aligning with the growing demand for sustainable agrochemicals.
Despite these advancements, challenges remain in fully elucidating the compound's mechanism of action and optimizing its applications. Future research directions may include computational modeling to predict its interactions with biological targets, as well as expanded toxicity and pharmacokinetic studies. Collaborative efforts between academia and industry will be essential to unlock the full potential of this versatile molecule.
2137709-09-0 (Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate) Related Products
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)



